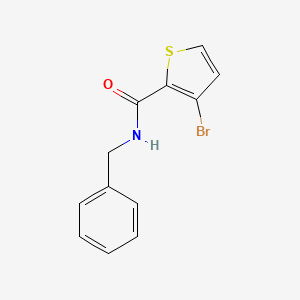
Methyl 4-(azepane-1-carbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(azepane-1-carbonylamino)benzoate, also known as M4ACB, is a chemical compound that belongs to the class of carbamates. It has been widely used in scientific research due to its unique chemical properties and potential for various applications.
作用機序
Methyl 4-(azepane-1-carbonylamino)benzoate exerts its biological activity through the inhibition of enzymes by forming covalent bonds with the active site residues. It has been shown to interact with the catalytic triad of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. Methyl 4-(azepane-1-carbonylamino)benzoate also inhibits carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and ion transport.
Biochemical and Physiological Effects:
Methyl 4-(azepane-1-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been reported to increase the levels of acetylcholine and butyrylcholine in the brain, which are neurotransmitters involved in cognitive function and memory. Methyl 4-(azepane-1-carbonylamino)benzoate has also been shown to reduce the levels of carbonic anhydrase in the blood, which may have implications for the treatment of glaucoma and other diseases.
実験室実験の利点と制限
Methyl 4-(azepane-1-carbonylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and modified to suit specific research needs. However, Methyl 4-(azepane-1-carbonylamino)benzoate also has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the use of Methyl 4-(azepane-1-carbonylamino)benzoate in scientific research. One area of interest is the development of Methyl 4-(azepane-1-carbonylamino)benzoate-based inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the use of Methyl 4-(azepane-1-carbonylamino)benzoate as a building block for the synthesis of novel bioconjugates for targeted drug delivery and imaging. Further research is also needed to explore the potential therapeutic applications of Methyl 4-(azepane-1-carbonylamino)benzoate in other diseases, such as cancer and metabolic disorders.
In conclusion, Methyl 4-(azepane-1-carbonylamino)benzoate is a promising chemical compound that has been widely used in scientific research for various applications. Its unique chemical properties and potential for drug discovery and bioconjugation make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of Methyl 4-(azepane-1-carbonylamino)benzoate for therapeutic applications and to address its limitations.
合成法
Methyl 4-(azepane-1-carbonylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with azepane and methyl chloroformate. The final product is obtained through purification and crystallization. This method has been optimized to achieve high yield and purity of Methyl 4-(azepane-1-carbonylamino)benzoate.
科学的研究の応用
Methyl 4-(azepane-1-carbonylamino)benzoate has been extensively used in scientific research for various applications, including drug discovery, enzyme inhibition, and bioconjugation. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-(azepane-1-carbonylamino)benzoate has also been used as a building block in the synthesis of bioconjugates for targeted drug delivery and imaging.
特性
IUPAC Name |
methyl 4-(azepane-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXHPXKNFAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
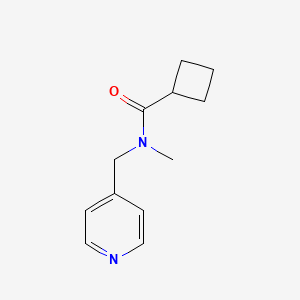
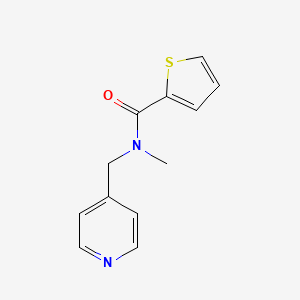
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
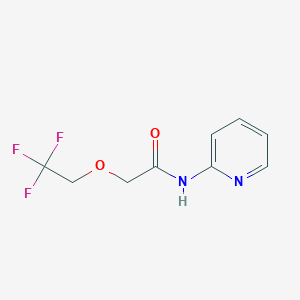
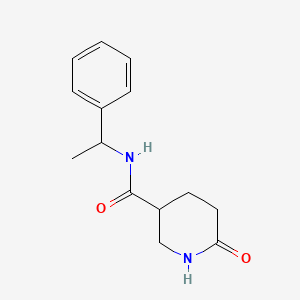
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

